molecular formula C27H25NO5 B2867557 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 902507-09-9

1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2867557
CAS No.: 902507-09-9
M. Wt: 443.499
InChI Key: JWQGZGAXOZHFPN-UHFFFAOYSA-N
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Description

    Reagents: Benzyl chloride, 4-ethoxybenzoyl chloride.

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

    Solvents: Dichloromethane or chloroform.

    Conditions: Room temperature to reflux conditions, depending on the reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by the introduction of the benzyl and ethoxybenzoyl groups. The reaction conditions often include:

  • Formation of the Quinolinone Core:

      Starting Materials: Aniline derivatives and β-ketoesters.

      Reaction Conditions: Acidic or basic catalysts, elevated temperatures (100-150°C), and solvents like ethanol or toluene.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution reactions on the benzyl or ethoxybenzoyl rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinolinone derivatives with modified functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

    Pathway Modulation: Affecting key signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:

    1-Benzyl-3-(4-methoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Contains a chlorobenzoyl group, which may alter its reactivity and biological activity.

    1-Benzyl-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Fluorinated derivative with potentially different pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-4-33-20-12-10-19(11-13-20)26(29)22-17-28(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)30/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQGZGAXOZHFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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